molecular formula C11H12Cl2N2S B1465963 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride CAS No. 1187830-55-2

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride

Cat. No. B1465963
CAS RN: 1187830-55-2
M. Wt: 275.2 g/mol
InChI Key: GTOIEICHKUIVPM-UHFFFAOYSA-N
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Description

“2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Hydrochloride” is a useful research chemical .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H . This indicates that the molecule consists of a thiazole ring attached to a chlorophenyl group and an ethanamine group. The compound also forms a salt with hydrochloric acid, as indicated by the .ClH at the end of the InChI code.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 275.2 .

Scientific Research Applications

Anticancer Research

This compound has been evaluated for its potential in anticancer therapy. The thiazole ring, a core structure in this molecule, is known to interact with various biological targets. Studies have shown that modifications to the thiazole moiety can lead to compounds with significant anticancer activities .

Analgesic and Anti-inflammatory Activities

Thiazoles, including derivatives like our compound of interest, have been tested for analgesic and anti-inflammatory properties. Some thiazole derivatives have shown promising results in reducing pain and inflammation, making them potential candidates for new therapeutic drugs .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOIEICHKUIVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718812
Record name 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride

CAS RN

1187830-55-2
Record name 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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